Boc-L-2-Iodotyrosine (Boc-L-Tyr(2-I)-OH)
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Overview
Description
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-2-iodo- is a derivative of L-Tyrosine, an aromatic amino acid. This compound is characterized by the presence of an iodine atom and a tert-butoxycarbonyl (Boc) protecting group. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-2-iodo- typically involves the following steps:
Protection of the Amino Group: The amino group of L-Tyrosine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-2-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like thiols, amines, and alcohols.
Deprotection: Trifluoroacetic acid is commonly used for the removal of the Boc group, often in the presence of a scavenger like water or anisole.
Major Products
Scientific Research Applications
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-2-iodo- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: The compound is utilized in the study of enzyme mechanisms and protein modifications.
Medicine: It serves as a precursor in the synthesis of radiolabeled compounds for diagnostic imaging.
Industry: The compound is employed in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-2-iodo- involves its interaction with specific molecular targets:
Comparison with Similar Compounds
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-2-iodo- can be compared with other similar compounds:
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-2,3-dimethoxy-O-methyl-: This compound has additional methoxy groups, which may alter its reactivity and applications.
N-[(1,1-dimethylethoxy)carbonyl]-L-Tyrosine: This derivative lacks the iodine atom, making it less reactive in certain substitution reactions.
Conclusion
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-2-iodo- is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis and scientific research.
Properties
Molecular Formula |
C14H18INO5 |
---|---|
Molecular Weight |
407.20 g/mol |
IUPAC Name |
(2S)-3-(4-hydroxy-2-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H18INO5/c1-14(2,3)21-13(20)16-11(12(18)19)6-8-4-5-9(17)7-10(8)15/h4-5,7,11,17H,6H2,1-3H3,(H,16,20)(H,18,19)/t11-/m0/s1 |
InChI Key |
GROOJSTWKMXNKN-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=C(C=C(C=C1)O)I)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)O)I)C(=O)O |
Origin of Product |
United States |
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